4-Fluoro-3-isobutyl-1H-indole
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Overview
Description
4-Fluoro-3-isobutyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom at the 4-position and an isobutyl group at the 3-position of the indole ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
It’s known that indole derivatives bind with high affinity to multiple receptors . This suggests that 4-Fluoro-3-isobutyl-1H-indole may also interact with various receptors, contributing to its biological activity.
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often involving electrophilic substitution due to excessive π-electrons delocalization . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a wide range of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-isobutyl-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring. For this compound, the starting materials would include 4-fluorophenylhydrazine and isobutyl methyl ketone. The reaction is typically carried out in the presence of an acid catalyst such as hydrochloric acid or methanesulfonic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-isobutyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions due to the electron-rich nature of the ring. Common electrophiles include halogens, nitro groups, and sulfonyl groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl side chain, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the fluorine atom or the indole ring itself, leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, nitric acid, or sulfonyl chlorides are commonly used under acidic or neutral conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Electrophilic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.
Oxidation: Products include this compound-3-carboxylic acid or this compound-3-aldehyde.
Reduction: Products include partially or fully reduced indole derivatives.
Scientific Research Applications
4-Fluoro-3-isobutyl-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying indole chemistry.
Biology: The compound is used in the study of biological pathways involving indole derivatives and their interactions with biological targets.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1H-indole: Lacks the isobutyl group, resulting in different chemical and biological properties.
3-Isobutyl-1H-indole: Lacks the fluorine atom, affecting its reactivity and interactions with biological targets.
4-Chloro-3-isobutyl-1H-indole: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.
Uniqueness
4-Fluoro-3-isobutyl-1H-indole is unique due to the combined presence of the fluorine atom and isobutyl group, which imparts distinct chemical properties and biological activities. The fluorine atom enhances the compound’s stability and lipophilicity, while the isobutyl group influences its binding interactions with molecular targets.
Properties
IUPAC Name |
4-fluoro-3-(2-methylpropyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c1-8(2)6-9-7-14-11-5-3-4-10(13)12(9)11/h3-5,7-8,14H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZDUCJMAKIQCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CNC2=C1C(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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